molecular formula C20H18N2O5 B2724245 Ethyl 4-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)benzoate CAS No. 330200-91-4

Ethyl 4-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)benzoate

Cat. No.: B2724245
CAS No.: 330200-91-4
M. Wt: 366.373
InChI Key: ARZNGCSQQYVVMK-UHFFFAOYSA-N
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Description

Ethyl 4-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)benzoate is a benzoate ester derivative featuring a benzamido linker and a 2,5-dioxopyrrolidin-1-yl substituent. This compound is characterized by its hybrid structure, combining an ethyl ester group (enhancing lipophilicity) with a cyclic amide (dioxopyrrolidinyl) moiety, which may influence hydrogen bonding and thermal stability.

Properties

IUPAC Name

ethyl 4-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-2-27-20(26)14-3-7-15(8-4-14)21-19(25)13-5-9-16(10-6-13)22-17(23)11-12-18(22)24/h3-10H,2,11-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZNGCSQQYVVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(2,5-Dioxopyrrolidin-1-yl)benzoic Acid

The succinimide-containing aromatic acid is synthesized via cyclization of a precursor. For example, ethyl 4-aminobenzoate can be converted to 4-aminobenzohydrazide (1) using hydrazine hydrate in ethanol. Subsequent reaction with cyanogen bromide (CNBr) and sodium bicarbonate yields 5-(4-aminophenyl)-1,3,4-oxadiazol-2-amine (2), which is thermally fused with acid anhydrides to form cyclic imides. Alternatively, direct cyclization of 4-aminobenzoic acid with succinic anhydride under acidic conditions generates the succinimide ring.

Activation as NHS Ester

The carboxylic acid is activated using N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). As demonstrated in the synthesis of TMTHSI derivatives, NHS esters are formed by reacting the acid with NHS in dichloromethane (DCM) and triethylamine (TEA). This step is critical for facilitating nucleophilic attack by the amine group of ethyl 4-aminobenzoate.

Reaction Conditions

  • Reactants : 4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid (1.0 eq), NHS (1.2 eq)
  • Coupling Agent : DCC (1.1 eq)
  • Solvent : Anhydrous DCM
  • Temperature : 0°C to room temperature, 12–24 hours.

Amide Bond Formation

The NHS-activated ester reacts with ethyl 4-aminobenzoate in a nucleophilic acyl substitution. The reaction proceeds under mild basic conditions (e.g., potassium carbonate) to deprotonate the amine, enhancing its nucleophilicity.

Procedure

  • Combine NHS-activated ester (1.0 eq) and ethyl 4-aminobenzoate (1.2 eq) in DCM.
  • Add K₂CO₃ (2.0 eq) and stir at room temperature for 6–12 hours.
  • Purify via silica gel chromatography (ethyl acetate/petroleum ether).

Yield : 78–92%.

Method 2: Iodide-Catalyzed Direct Amidation

This method bypasses intermediate activation by directly coupling alcohols and amines. Sodium iodide (NaI) and tert-butyl hydroperoxide (TBHP) catalyze the oxidative amidation, as reported for similar systems.

Reaction Mechanism

The alcohol (e.g., 4-hydroxybenzoate derivative) is oxidized in situ to a carbonyl intermediate, which reacts with the amine (ethyl 4-aminobenzoate) to form the amide bond. NaI acts as a redox catalyst, while TBHP serves as the terminal oxidant.

Optimized Conditions

  • Catalyst : 10 mol% NaI
  • Base : KOH (0.2 eq)
  • Solvent : Acetonitrile
  • Temperature : 80°C, 8–18 hours.

Procedure

  • Mix 4-(2,5-dioxopyrrolidin-1-yl)benzyl alcohol (0.5 mmol), ethyl 4-aminobenzoate (0.75 mmol), NaI (0.05 mmol), and TBHP (4.0 eq) in CH₃CN.
  • Heat at 80°C for 18 hours.
  • Purify via flash chromatography.

Yield : 71–95%.

Method 3: Post-Amide Cyclization

Synthesis of Ethyl 4-(4-Aminobenzamido)benzoate

The amide bond is formed first via standard coupling (e.g., EDC/HCl), followed by cyclization to introduce the succinimide ring. Ethyl 4-aminobenzoate reacts with 4-nitrobenzoyl chloride to form ethyl 4-(4-nitrobenzamido)benzoate, which is reduced to the amine using hydrogen/palladium.

Succinimide Ring Formation

The primary amine reacts with succinic anhydride in refluxing acetic acid to form the cyclic imide.

Procedure

  • Dissolve ethyl 4-(4-aminobenzamido)benzoate (1.0 eq) in glacial acetic acid.
  • Add succinic anhydride (1.5 eq) and heat at 120°C for 4 hours.
  • Cool, precipitate with ice water, and recrystallize from ethanol.

Yield : 65–80%.

Comparative Analysis of Methods

Parameter Method 1 (NHS Ester) Method 2 (Iodide Catalysis) Method 3 (Cyclization)
Yield 78–92% 71–95% 65–80%
Reaction Time 12–24 hours 8–18 hours 4–6 hours
Purification Column Chromatography Flash Chromatography Recrystallization
Scalability High Moderate Low
Functional Tolerance Sensitive to moisture Tolerant to protic solvents Requires anhydrous conditions

Method 1 offers the highest yields and scalability, making it ideal for industrial applications. Method 2 provides a greener alternative with shorter reaction times but requires optimization for moisture-sensitive substrates. Method 3 is less efficient but useful for substrates incompatible with NHS chemistry.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analogues

Compounds with Dioxopyrrolidinyl Moieties
  • Ethyl 4-[3-(4-ethyl-1-piperazinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate (C₁₉H₂₅N₃O₄, molar mass 359.42 g/mol) : This compound shares the dioxopyrrolidinyl and ethyl benzoate groups with the target molecule but replaces the benzamido linker with a piperazinyl substituent.
Benzamido-Linked Esters with Heterocyclic Substituents

From , several benzamido-linked esters with dihydroperimidinyl substituents were synthesized:

Ethyl 4-(4-(2,3-dihydro-1H-perimidin-2-yl)benzamido)butanoate (12): Yield: 35%, Melting point: 128.6–132.5 °C. Features a dihydroperimidinyl group (a bicyclic aromatic system) instead of dioxopyrrolidinyl. The longer butanoate chain increases hydrophobicity compared to the target’s ethyl benzoate .

Ethyl 6-(4-(2,3-dihydro-1H-perimidin-2-yl)benzamido)hexanoate (14): Yield: 48%, Melting point: 145.8–147.4 °C. The hexanoate chain further enhances lipophilicity, which may reduce crystallinity compared to shorter-chain analogs .

Ethyl Benzoate Derivatives in Polymer Chemistry

highlights ethyl 4-(dimethylamino)benzoate, a co-initiator in resin cements:

  • Demonstrates higher reactivity (degree of conversion) than 2-(dimethylamino)ethyl methacrylate.
  • Physical properties (e.g., tensile strength) are superior in resins containing ethyl 4-(dimethylamino)benzoate, suggesting that the target compound’s ester group may similarly influence material performance .
Table 1: Key Properties of Ethyl 4-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)benzoate and Analogs
Compound Name Molar Mass (g/mol) Melting Point (°C) Yield (%) Key Structural Features
Target: this compound ~377.38 Not reported - Benzamido, dioxopyrrolidinyl, ethyl benzoate
Ethyl 4-[3-(4-ethyl-1-piperazinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate 359.42 Not reported - Piperazinyl, dioxopyrrolidinyl, ethyl benzoate
Ethyl 4-(4-(dihydroperimidin-2-yl)benzamido)butanoate (12) - 128.6–132.5 35 Butanoate, dihydroperimidinyl
Ethyl 4-(dimethylamino)benzoate 193.24 Not reported - Dimethylamino, ethyl benzoate
Key Observations :

Thermal Stability : The dihydroperimidinyl analogs () exhibit moderate melting points (128–147 °C), while the dioxopyrrolidinyl group (cyclic amide) in the target compound may confer higher thermal stability due to intramolecular hydrogen bonding.

Reactivity Trends: Ethyl benzoate derivatives with electron-donating groups (e.g., dimethylamino in ) demonstrate enhanced reactivity in polymer systems, suggesting that the target’s dioxopyrrolidinyl group (electron-withdrawing) might reduce reactivity compared to dimethylamino analogs .

Biological Activity

Ethyl 4-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)benzoate is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a dioxopyrrolidinyl moiety, which is known for its diverse biological properties. The molecular formula is C18H18N2O4C_{18}H_{18}N_{2}O_{4}, and it has a molecular weight of approximately 342.35 g/mol.

PropertyValue
Molecular Formula C18H18N2O4
Molecular Weight 342.35 g/mol
IUPAC Name This compound
InChI Key [InChI Key Here]

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and nitric oxide synthase (NOS), which play crucial roles in pain and inflammation responses.
  • Neurotransmitter Modulation : It interacts with neurotransmitter receptors in the central nervous system, potentially modulating the release of neurotransmitters like serotonin and dopamine, which are vital for mood regulation and cognitive functions.
  • Antioxidant Activity : this compound exhibits antioxidant properties, helping to mitigate oxidative stress in cells, which is linked to various neurodegenerative diseases.

Neuroprotective Effects

Research indicates that compounds similar to this compound demonstrate neuroprotective effects. For example, studies have shown that derivatives containing the dioxopyrrolidinyl group can protect neuronal cells from apoptosis induced by oxidative stress .

Anticonvulsant Properties

In related studies involving dioxopyrrolidinyl compounds, such as N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), significant anticonvulsant activity was observed in various animal models of epilepsy. AS-1 showed efficacy in the maximal electroshock test and the pentylenetetrazole (PTZ) test. This suggests that this compound may have similar potential as an anticonvulsant agent.

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of compounds related to this compound:

  • Anticonvulsant Activity : In a study examining AS-1's effects on drug-resistant epilepsy models, it was found that doses ranging from 15 mg/kg to 60 mg/kg provided significant protection against seizures induced by PTZ . This highlights the potential for similar compounds to be developed into effective anticonvulsants.
  • Neuroprotective Studies : Another study demonstrated that dioxopyrrolidin derivatives could significantly reduce neuronal damage in models of oxidative stress. This positions such compounds as candidates for treating neurodegenerative diseases like Alzheimer's.

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